Home > Products > Screening Compounds P71356 > Donitriptan mesylate
Donitriptan mesylate - 200615-15-2

Donitriptan mesylate

Catalog Number: EVT-266173
CAS Number: 200615-15-2
Molecular Formula: C24H29N5O5S
Molecular Weight: 499.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Donitriptan Mesylate(also spelled Donitriptan mesilate ) is a 5-HT1B/1D agonist potentially for the treatment of migraines.
Synthesis Analysis

The synthesis of donitriptan mesylate involves several key steps that typically include the formation of the indole ring and subsequent functionalization to introduce necessary substituents. A common synthetic route may involve:

  1. Formation of the Indole Core: Starting with appropriate precursors such as tryptamine derivatives, the indole ring can be constructed through cyclization reactions.
  2. Acylation: The indole is then acylated to introduce an acetyl group, which is crucial for biological activity.
  3. Mesylation: The final step typically involves the introduction of a mesylate group, enhancing solubility and bioavailability.

Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis. For example, reactions may be conducted under reflux conditions in organic solvents like dichloromethane or ethanol .

Molecular Structure Analysis

The molecular structure of donitriptan mesylate features a complex arrangement that includes:

  • Indole Ring System: A bicyclic structure that is characteristic of many biologically active compounds.
  • Aminoethyl Side Chain: This moiety contributes to the compound's interaction with serotonin receptors.
  • Mesylate Group: Enhances solubility and stability.

The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate spatial arrangements and interactions .

Chemical Reactions Analysis

Donitriptan mesylate can participate in various chemical reactions relevant to its pharmacological activity:

  1. Receptor Binding: It binds selectively to serotonin receptors, leading to vasoconstriction in cranial blood vessels.
  2. Metabolism: In vivo, donitriptan undergoes metabolic transformations primarily through cytochrome P450 enzymes, leading to various metabolites that may exhibit pharmacological effects.
  3. Degradation Pathways: Understanding its stability under physiological conditions is essential for predicting its efficacy and safety profile.

These reactions are influenced by factors such as pH, temperature, and the presence of other biochemical agents .

Mechanism of Action

The mechanism of action for donitriptan mesylate involves:

  • Agonistic Activity at Serotonin Receptors: It selectively activates 5-HT1B receptors located on smooth muscle cells in cranial blood vessels, inducing vasoconstriction and counteracting migraine-associated vasodilation.
  • Inhibition of Neuropeptide Release: By activating 5-HT1D receptors on trigeminal neurons, donitriptan reduces the release of pro-inflammatory neuropeptides like calcitonin gene-related peptide and substance P, which are involved in migraine pathogenesis.

This dual action helps alleviate migraine symptoms effectively .

Physical and Chemical Properties Analysis

Donitriptan mesylate exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 346.44 g/mol.
  • Solubility: It is soluble in organic solvents such as methanol and dichloromethane but has limited solubility in water due to its lipophilic nature.
  • Stability: The compound is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.

These properties are significant for formulation development and determining routes of administration .

Applications

Donitriptan mesylate is primarily applied in clinical settings for:

  • Acute Migraine Treatment: It provides rapid relief from migraine attacks due to its mechanism targeting serotonin receptors.
  • Research Applications: Ongoing studies explore its potential effects on other neurovascular disorders beyond migraines.

As part of the triptan class, it represents a crucial therapeutic option for patients suffering from debilitating migraine attacks .

Introduction to Donitriptan Mesylate in Migraine Therapeutics

Nomenclature and Historical Development of Donitriptan Mesylate

Donitriptan mesylate, systematically designated as (R)-N-methyl-3-[4-(piperazinyl)-1H-indol-5-ylsulfonyl]pyrrolidine monomethanesulfonate, is a second-generation triptan derivative developed for acute migraine therapy. Its molecular formula is C₂₄H₂₉N₅O₅S (free base) with a CAS registry number of 200615-15-2 [5] [8]. The compound is also known by its research code F-12640 or F-11356 in hydrochloride form. Pierre Fabre initiated development in the late 1990s, advancing it to Phase I trials by 2001. Preclinical studies highlighted its enhanced intrinsic activity and binding potency compared to first-generation triptans like sumatriptan and naratriptan [2]. Despite promising pharmacokinetic profiles, clinical development was discontinued after Phase II trials, though reasons remain undisclosed in public literature [5] [8].

Table 1: Chemical Identifiers of Donitriptan Mesylate

PropertyIdentifier
IUPAC Name(R)-N-methyl-3-[4-(piperazinyl)-1H-indol-5-ylsulfonyl]pyrrolidine monomethanesulfonate
CAS Registry Number200615-15-2
Molecular Formula (Base)C₂₄H₂₉N₅O₅S
Alternative CodesF-12640, F-11356 (HCl form)
Development StatusDiscontinued (Phase II)

Role in the Context of Second-Generation Triptans

Second-generation triptans aimed to overcome limitations of pioneers like sumatriptan, including poor oral bioavailability, short half-lives, and inconsistent CNS penetration. Donitriptan emerged as a high-efficacy agonist targeting 5-HT1B and 5-HT1D receptors, with binding affinities (pKi values) of 9.4 and 9.3, respectively [8]. This positioned it favorably against contemporaries:

  • Sumatriptan: Lower intrinsic activity at 5-HT1B receptors (pKi ~8.0) [1]
  • Zolmitriptan: Moderate CNS penetration but variable efficacy [6]
  • Frovatriptan: Longer half-life (26 hours) but slower onset [10]

Donitriptan’s piperazide structure conferred improved metabolic stability over tryptamine-based scaffolds. In rat models, it demonstrated superior inhibition of trigeminal nociception compared to sumatriptan or dihydroergotamine, attributed to its balanced receptor activation kinetics [2] [3]. Unlike first-gen agents, it maintained efficacy against bilateral allodynia in trigeminal neuralgia models, suggesting enhanced central inhibitory effects [3].

Table 2: Comparative Receptor Binding Profiles of Select Triptans

Compound5-HT1B pKi5-HT1D pKi5-HT1F pKi
Donitriptan9.49.3Not reported
Sumatriptan8.08.27.3
Zolmitriptan8.68.87.8
Rizatriptan7.37.96.1

Data synthesized from [1] [8] [10]

Therapeutic Rationale for 5-HT1B/1D Receptor Targeting

The 5-HT1B and 5-HT1D receptors are pivotal in migraine pathogenesis through dual mechanisms:

  • Cranial Vasoconstriction: 5-HT1B receptors on meningeal vessels mediate vasoconstriction, counteracting neurogenic dilation during migraine. Donitriptan’s high 5-HT1B affinity ensures potent vasoactivity [1] [6].
  • Inhibition of Neuropeptide Release: 5-HT1D receptors on trigeminal nerve terminals block release of inflammatory mediators like calcitonin gene-related peptide (CGRP) and substance P. This suppresses peripheral sensitization and pain transmission [3] [10].

Donitriptan’s efficacy hinges on its balanced agonism at both receptors. Preclinically, it reduced jugular venous oxygen saturation without inducing vasospasm, suggesting modulation of trigeminovascular transmission beyond vascular effects [3]. Unlike non-selective ergots (e.g., ergotamine), its specificity minimized off-target receptor interactions (e.g., dopamine, adrenergic) linked to adverse effects [6] [10]. However, like all 5-HT1B/1D agonists, potential coronary vasoconstriction remained a theoretical risk due to vascular receptor expression [1].

Table 3: Key Molecular Properties of Donitriptan Mesylate

PropertyCharacteristic
Primary Targets5-HT1B, 5-HT1D receptors
MechanismHigh-efficacy agonist
Selectivity vs. 5-HT1A>100-fold
Metabolic StabilityEnhanced (piperazide scaffold)
Trigeminal InhibitionSuperior to sumatriptan in models

Properties

CAS Number

200615-15-2

Product Name

Donitriptan mesylate

IUPAC Name

4-[4-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]acetyl]piperazin-1-yl]benzonitrile;methanesulfonic acid

Molecular Formula

C24H29N5O5S

Molecular Weight

499.6 g/mol

InChI

InChI=1S/C23H25N5O2.CH4O3S/c24-8-7-18-15-26-22-6-5-20(13-21(18)22)30-16-23(29)28-11-9-27(10-12-28)19-3-1-17(14-25)2-4-19;1-5(2,3)4/h1-6,13,15,26H,7-12,16,24H2;1H3,(H,2,3,4)

InChI Key

YXGLETUJBIBOFT-UHFFFAOYSA-N

SMILES

CS(=O)(=O)O.C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)COC3=CC4=C(C=C3)NC=C4CCN

Solubility

Soluble in DMSO

Synonyms

4-(4-(2-(2-aminoethyl-1H-indol-5-yloxyl)acetyl)piperazinyl-1-yl)benzonitrile
donitriptan
F 11356
F 12640
F-12640
F11356
F12640

Canonical SMILES

CS(=O)(=O)O.C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)COC3=CC4=C(C=C3)NC=C4CCN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.